Sub-Nanomolar Binding Affinity (Ki = 0.47 nM) for Rat Histamine H3 Receptors vs. Comparator Ciproxifan
Cipralisant exhibits sub-nanomolar binding affinity (Ki = 0.47 nM) for the rat histamine H3 receptor, comparable to ciproxifan (Ki ~0.5-1.0 nM) and approximately 8-10 fold higher affinity than the prototypical H3 antagonist thioperamide (Ki ~4-5 nM) . Notably, in direct binding studies, GT-2331 was determined to bind to a single population of H3 receptors with a Ki of 0.125 nM [1]. This high affinity directly supports applications requiring minimal compound usage while maintaining receptor saturation.
| Evidence Dimension | Binding affinity (Ki) for histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 0.47 nM (rat), pKi = 9.9; Ki = 0.125 nM in some assays |
| Comparator Or Baseline | Ciproxifan: Ki ~0.5-1.0 nM; Thioperamide: Ki ~4-5 nM |
| Quantified Difference | Approximately 8-10 fold higher affinity than thioperamide; comparable to ciproxifan |
| Conditions | Rat cortical membrane [3H]-Nα-methylhistamine displacement assay; recombinant receptor binding assays |
Why This Matters
High binding affinity enables lower compound consumption in saturation studies and reduces off-target interactions at higher concentrations.
- [1] BindingDB. BDBM50074629: Cipralisant (GT-2331) affinity data. View Source
